(5Z)-3-(4-chlorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-3-(4-chlorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, chlorobenzyl, and fluorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-chlorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring is formed by the reaction of a suitable amine with a carbonyl compound under acidic conditions.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Introduction of Fluorobenzyl Group: The fluorobenzyl group is introduced via an etherification reaction using 2-fluorobenzyl alcohol and a suitable base.
Formation of Benzylidene Group: The benzylidene group is formed through a condensation reaction between the thiazolidine derivative and an aldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(4-chlorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
(5Z)-3-(4-chlorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-3-(4-chlorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: A class of compounds with similar thiazolidine ring structures, such as pioglitazone and rosiglitazone, which are used as anti-diabetic agents.
Benzylidene Derivatives: Compounds with benzylidene groups, such as benzylideneacetone, which are used in organic synthesis and as intermediates in the production of pharmaceuticals.
Uniqueness
(5Z)-3-(4-chlorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione is unique due to the presence of both chlorobenzyl and fluorobenzyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H17ClFNO3S |
---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H17ClFNO3S/c25-19-9-5-17(6-10-19)14-27-23(28)22(31-24(27)29)13-16-7-11-20(12-8-16)30-15-18-3-1-2-4-21(18)26/h1-13H,14-15H2/b22-13- |
InChI Key |
BCKWIKPJHYKGIA-XKZIYDEJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
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